molecular formula C19H15F3N2O B11009337 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone

1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone

Cat. No.: B11009337
M. Wt: 344.3 g/mol
InChI Key: DQTKSCPONIOZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone: , is a synthetic organic compound.

  • Its chemical structure consists of a beta-carboline moiety fused with a trifluorophenyl group.
  • The compound exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

      Synthetic Routes: TTCF can be synthesized through various routes. One common method involves the condensation of with (a precursor of beta-carbolines) under acidic conditions.

      Reaction Conditions: The reaction typically occurs in a solvent such as or at elevated temperatures.

      Industrial Production: While there isn’t a large-scale industrial production of TTCF, it can be prepared in research laboratories using the described synthetic methods.

  • Chemical Reactions Analysis

      Reactivity: TTCF undergoes various chemical reactions due to its functional groups.

      Oxidation: It can be oxidized to form the corresponding or derivatives.

      Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

      Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

      Common Reagents: Reagents like , , and are commonly used.

      Major Products: The major products depend on the specific reaction conditions and reagents employed.

  • Scientific Research Applications

      Chemistry: TTCF serves as a building block for the synthesis of more complex molecules.

      Biology: Researchers study its interactions with biological targets, such as receptors or enzymes.

      Medicine: Although not directly used as a drug, its derivatives may have therapeutic potential.

      Industry: TTCF derivatives find applications in materials science and organic electronics.

  • Mechanism of Action

    • The exact mechanism of action for TTCF remains an active area of research.
    • It likely interacts with specific receptors or enzymes due to its structural features.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other beta-carbolines and trifluorophenyl-containing compounds.

      Uniqueness: TTCF’s unique combination of the beta-carboline scaffold and trifluorophenyl group distinguishes it from related molecules.

    Remember that TTCF’s applications and properties are continually explored, and new findings may emerge

    Properties

    Molecular Formula

    C19H15F3N2O

    Molecular Weight

    344.3 g/mol

    IUPAC Name

    1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-(2,4,5-trifluorophenyl)ethanone

    InChI

    InChI=1S/C19H15F3N2O/c20-14-9-16(22)15(21)7-11(14)8-19(25)24-6-5-13-12-3-1-2-4-17(12)23-18(13)10-24/h1-4,7,9,23H,5-6,8,10H2

    InChI Key

    DQTKSCPONIOZGE-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC(=C(C=C4F)F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.